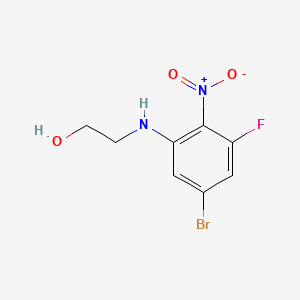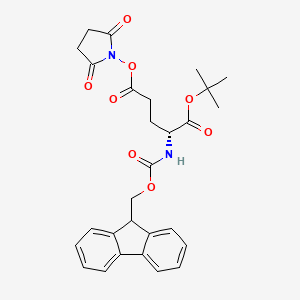
4,5-Dimethyl-2-(4-(2-propyl)-phenyl)-oxazole 3-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxazole, 4,5-dimethyl-2-[4-(1-methylethyl)phenyl]-, 3-oxide is a heterocyclic organic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes two methyl groups and a 4-(1-methylethyl)phenyl group, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives, including Oxazole, 4,5-dimethyl-2-[4-(1-methylethyl)phenyl]-, 3-oxide, typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, and PPh3-CCl4 . Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
In industrial settings, the synthesis of oxazole derivatives can be optimized using flow chemistry techniques. For example, the rapid flow synthesis of oxazolines and their subsequent oxidation to oxazoles can be performed using commercial manganese dioxide packed in a reactor . This method offers advantages in terms of safety, efficiency, and product purity.
化学反应分析
Types of Reactions
Oxazole, 4,5-dimethyl-2-[4-(1-methylethyl)phenyl]-, 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Manganese dioxide, bromotrichloromethane, and DBU.
Reducing agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield various oxazole derivatives, while substitution reactions can introduce new functional groups to the oxazole ring.
科学研究应用
Oxazole, 4,5-dimethyl-2-[4-(1-methylethyl)phenyl]-, 3-oxide has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Oxazole, 4,5-dimethyl-2-[4-(1-methylethyl)phenyl]-, 3-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
相似化合物的比较
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness
Oxazole, 4,5-dimethyl-2-[4-(1-methylethyl)phenyl]-, 3-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C14H17NO2 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC 名称 |
4,5-dimethyl-3-oxido-2-(4-propan-2-ylphenyl)-1,3-oxazol-3-ium |
InChI |
InChI=1S/C14H17NO2/c1-9(2)12-5-7-13(8-6-12)14-15(16)10(3)11(4)17-14/h5-9H,1-4H3 |
InChI 键 |
NKIQLQNQMMVKNS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC(=[N+]1[O-])C2=CC=C(C=C2)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-](/img/structure/B13907462.png)

![Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13907470.png)



![10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B13907482.png)


![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide](/img/structure/B13907501.png)
![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13907503.png)

![(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907517.png)
